molecular formula C8H6BrFN2O B1381291 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1820665-78-8

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1381291
CAS No.: 1820665-78-8
M. Wt: 245.05 g/mol
InChI Key: WAHHUZCZSLHKFH-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of bromine and fluorine atoms in the compound enhances its chemical reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, which can influence its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the benzimidazole ring. This can be done using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield carboxylated derivatives.

Scientific Research Applications

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-1H-benzo[d]imidazole
  • 5-Fluoro-1H-benzimidazole

Comparison

Compared to similar compounds, 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one has unique structural features, such as the presence of both bromine and fluorine atoms and a methyl group. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c1-12-7-5(9)2-4(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHUZCZSLHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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